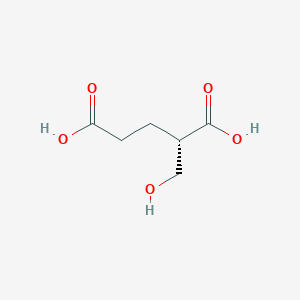

(S)-2-(Hydroxymethyl)glutarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-hydroxymethylglutaric acid is a 2-hydroxymethylglutaric acid. It is an enantiomer of a (R)-2-hydroxymethylglutaric acid.

Aplicaciones Científicas De Investigación

Enzymatic Properties and Pathway Involvement

- 2-(Hydroxymethyl)glutarate Dehydrogenase : This enzyme, crucial in the anaerobic nicotinate fermentation pathway of Eubacterium barkeri, facilitates the conversion between (S)-2-formylglutarate and (S)-2-(hydroxymethyl)glutarate. The enzyme's structure, a novel member of the beta-hydroxyacid dehydrogenase family, showcases a unique tetrameric architecture with distinctive NAD-binding domains. Its kinetic properties, including NADH inhibition constants, have been extensively studied (Reitz, Alhapel, Essen, & Pierik, 2008).

Glutarate Production and Biotechnological Applications

- Glutarate Production in E. coli : A novel biosynthetic pathway for glutarate production in Escherichia coli was developed, utilizing a part of the glutaconate biosynthetic pathway. This artificial pathway involves converting α-ketoglutarate to 2-hydroxyglutarate, leading to glutarate production, showcasing the potential for biobased production of glutarate from renewable resources (Yu, Xia, Zhong, & Qian, 2017).

Metabolic Regulation and Disease Implications

- Regulation of Glutarate Metabolism : In Pseudomonas putida KT2440, the regulatory mechanisms of glutarate metabolism, which is crucial for understanding diseases like glutaric aciduria type I, were elucidated. The study identified CsiR as a regulator that also modulates l-2-HG metabolism, contributing to the discovery of other regulatory proteins involved in l-2-HG catabolism (Zhang et al., 2019).

Clinical Applications in Medical Imaging

- Magnetic Resonance Spectroscopy in Gliomas : 2-Hydroxy-glutarate, detectable in IDH-mutated gliomas, was studied using advanced magnetic resonance spectroscopic imaging (MRSI) techniques. The SLOW-EPSI method at 7 Tesla was found to be highly accurate in predicting IDH mutation status, demonstrating the potential of 2-hydroxy-glutarate detection in clinical diagnostics (Weng et al., 2023).

Biotechnology and Chemical Industry

- Biotechnological Production of Glutarate : Research on the bio-based production of glutarate, an important dicarboxylic acid, using Corynebacterium glutamicum demonstrated novel synthetic pathways. This pathway extension of L-lysine biosynthesis enabled fermentative production of l-2-hydroxyglutarate, a valuable chemical for the pharmaceutical and agrochemical industries (Prell, Burgardt, Meyer, & Wendisch, 2021).

Propiedades

Nombre del producto |

(S)-2-(Hydroxymethyl)glutarate |

|---|---|

Fórmula molecular |

C6H10O5 |

Peso molecular |

162.14 g/mol |

Nombre IUPAC |

(2S)-2-(hydroxymethyl)pentanedioic acid |

InChI |

InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/t4-/m0/s1 |

Clave InChI |

XPQIPNORJZZYPV-BYPYZUCNSA-N |

SMILES isomérico |

C(CC(=O)O)[C@@H](CO)C(=O)O |

SMILES canónico |

C(CC(=O)O)C(CO)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)

![(R)-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone](/img/structure/B1264926.png)

![(1S,2S,4S,6R,7R,10S,11S)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1264930.png)